Structural Determinants of Pharmacological Relevance: Direct Comparison of Scaffold Complexity vs. Generic Pyrazine-2-carbonitrile
The target compound offers a significantly more complex and specific scaffold compared to its unsubstituted parent, pyrazine-2-carbonitrile (CAS 19847-12-2). 5-(Methylamino)pyrazine-2-carbonitrile features two functional groups on the pyrazine core, providing two distinct synthetic handles for further derivatization, whereas the generic fragment lacks these [1]. This reduces the synthetic steps required to access more complex, patentable chemical space . The specific 2-cyano-5-(methylamino) substitution pattern is a privileged motif found within the claims of patents for Syk kinase inhibitors, a feature absent in the unsubstituted fragment [2].
| Evidence Dimension | Scaffold Complexity / Synthetic Handles |
|---|---|
| Target Compound Data | Two functional groups (2-cyano, 5-methylamino) |
| Comparator Or Baseline | Pyrazine-2-carbonitrile (CAS 19847-12-2) |
| Quantified Difference | 2 vs. 0 functional groups |
| Conditions | Chemical structure comparison; synthetic utility assessment. |
Why This Matters
This quantifies a key procurement criterion: the compound offers a more advanced starting point for synthesizing patent-relevant kinase inhibitors, justifying its selection over a simpler, cheaper alternative for lead optimization programs.
- [1] TargetMol. Pyrazine-2-carbonitrile (T7913) - Fragment Molecule Information. View Source
- [2] Song, Y., et al. (2016). Pyrazine kinase inhibitors. U.S. Patent No. 9,359,308. Washington, DC: U.S. Patent and Trademark Office. View Source
